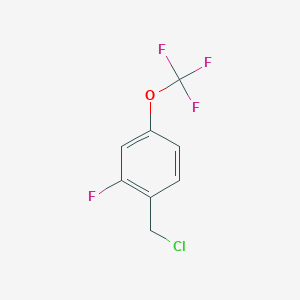1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene
CAS No.: 1803831-20-0
Cat. No.: VC5564481
Molecular Formula: C8H5ClF4O
Molecular Weight: 228.57
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1803831-20-0 |
|---|---|
| Molecular Formula | C8H5ClF4O |
| Molecular Weight | 228.57 |
| IUPAC Name | 1-(chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C8H5ClF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 |
| Standard InChI Key | GWIACGWHFBEYGS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
-
IUPAC Name: 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene.
-
Molecular Formula: C₈H₅ClF₄O.
-
Molecular Weight: 228.57 g/mol.
-
SMILES: C1=CC(=C(C=C1CCl)F)OC(F)(F)F.
-
InChI Key: IYZZGWNRDAQWDZ-UHFFFAOYSA-N.
The compound’s structure features a benzene ring with substituents at positions 1 (trifluoromethoxy), 2 (fluoro), and 4 (chloromethyl). This arrangement creates a sterically hindered and electron-deficient aromatic system, influencing its reactivity in substitution and coupling reactions .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | 1.63 g/cm³ (estimated) | |
| Solubility | Low in water; soluble in DCM |
The trifluoromethoxy group enhances lipophilicity, making the compound suitable for organic synthesis in nonpolar solvents .
Synthesis and Manufacturing
Chloromethylation of Trifluoromethoxy-Substituted Precursors
A patented method involves chloromethylation of 2-fluoro-4-(trifluoromethoxy)benzene using chloromethylation reagents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like FeCl₃ or AlCl₃ . The reaction proceeds via electrophilic aromatic substitution, with the chloromethyl group preferentially attaching to the para position relative to the trifluoromethoxy group .
-
Substrate: 2-fluoro-4-(trifluoromethoxy)benzene.
-
Reagent: Chloromethyl methyl ether (5–6 equiv).
-
Catalyst: FeCl₃ (1.2 equiv).
-
Conditions: CH₂Cl₂, 0°C to room temperature, 2 hours.
-
Yield: >90% (crude).
Applications in Pharmaceutical Chemistry
Role as a Building Block
The compound’s chloromethyl group serves as a reactive handle for further functionalization, enabling:
-
Nucleophilic substitution with amines or thiols to form secondary metabolites .
-
Cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl structures .
Bioactivity and Drug Development
While direct bioactivity data for this compound is limited, structurally related analogs exhibit:
-
CYP450 inhibition: Trifluoromethoxy-substituted aromatics are known to inhibit cytochrome P450 enzymes, affecting drug metabolism .
-
Anticancer potential: Chloromethyl groups in aromatic systems have been explored as alkylating agents in prodrug design .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene | 128540-52-3 | Chlorine at position 2 |
| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | 105529-58-6 | Bromine replaces chloromethyl |
| 4-(Trifluoromethoxy)anisole | 63928-51-6 | Methoxy instead of chloromethyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume